![molecular formula C17H21N3O5 B6559611 8-(3,5-dimethoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021261-85-7](/img/structure/B6559611.png)
8-(3,5-dimethoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Insecticide Development
8-(3,5-dimethoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: (let’s call it “Compound X” for brevity) has been investigated as a potential insecticide. Researchers have explored its efficacy against pests, particularly insects that affect crops. Its unique properties, including two-way internal absorption and long-lasting effects, make it promising for pest control. Notably, Compound X can prevent egg hatching and larval development on both roots and leaves, making it a valuable candidate for sustainable agriculture .
Delta Opioid Receptor Agonists
Recent studies have identified derivatives of Compound X as novel delta opioid receptor-selective agonists. These compounds exhibit affinity for the delta opioid receptor and may have implications in pain management and related therapeutic strategies .
Anticancer Potential
While research is ongoing, there’s interest in exploring Compound X’s potential as an anticancer agent. Its unique spirocyclic structure and functional groups could play a role in inhibiting cancer cell growth or metastasis. Further studies are needed to validate this application .
Neurological Disorders
The spirocyclic nature of Compound X suggests possible interactions with neural receptors. Researchers are investigating its effects on neurological disorders, such as Alzheimer’s disease and epilepsy. Preliminary findings indicate that it may modulate certain pathways, but more research is required .
Antibacterial Properties
Compound X’s chemical features make it an interesting candidate for antibacterial drug development. Researchers have explored its activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its spirocyclic scaffold could be leveraged to design more potent antibacterial agents .
Spirocarbocyclic Synthesis
Beyond its applications, Compound X serves as a key intermediate in the synthesis of spirotetramat, an insecticide developed by Bayer CropScience. The multi-step reaction sequence to obtain spirotetramat involves hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation. The advantages lie in mild conditions, simple operation, and good yields at each step .
Wirkmechanismus
Target of Action
The primary target of 8-(3,5-dimethoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the δ Opioid Receptor (DOR) . DORs are a type of G-protein coupled receptors (GPCRs) that play a crucial role in the regulation of pain and mood .
Mode of Action
This compound acts as a DOR agonist , binding to the orthosteric site of the receptor . This binding triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways .
Biochemical Pathways
Upon activation, DORs can inhibit the activity of adenylate cyclase, decreasing the level of cyclic adenosine monophosphate (cAMP). This leads to the opening of potassium channels and the closing of calcium channels, resulting in hyperpolarization of the neuron and inhibition of neurotransmitter release .
Pharmacokinetics
They are metabolized primarily in the liver and excreted via the kidneys .
Result of Action
The activation of DORs by this compound can lead to analgesic effects, reducing the perception of pain . It should be noted that certain dor agonists can induce seizures and exhibit tachyphylaxis .
Action Environment
Environmental factors such as pH and temperature can influence the stability and efficacy of this compound. Additionally, the presence of other substances, such as competitive inhibitors or allosteric modulators, can also affect its action .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-(3,5-dimethoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-19-15(22)17(18-16(19)23)4-6-20(7-5-17)14(21)11-8-12(24-2)10-13(9-11)25-3/h8-10H,4-7H2,1-3H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIULNDYYEUUEPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.